1-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
CAS No.: 1021029-65-1
Cat. No.: VC3030315
Molecular Formula: C13H12N4O2
Molecular Weight: 256.26 g/mol
* For research use only. Not for human or veterinary use.
![1-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one - 1021029-65-1](/images/structure/VC3030315.png)
Specification
CAS No. | 1021029-65-1 |
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Molecular Formula | C13H12N4O2 |
Molecular Weight | 256.26 g/mol |
IUPAC Name | 1-[(4-methoxyphenyl)methyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Standard InChI | InChI=1S/C13H12N4O2/c1-19-10-4-2-9(3-5-10)7-17-12-11(6-16-17)13(18)15-8-14-12/h2-6,8H,7H2,1H3,(H,14,15,18) |
Standard InChI Key | MANHZZNMPNXPJV-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)CN2C3=C(C=N2)C(=O)NC=N3 |
Canonical SMILES | COC1=CC=C(C=C1)CN2C3=C(C=N2)C(=O)NC=N3 |
Introduction
Chemical Structure and Properties
1-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one belongs to the class of pyrazolopyrimidines, specifically the pyrazolo[3,4-d]pyrimidine derivatives. This compound features a fused heterocyclic system comprising a pyrazole ring fused with a pyrimidine ring, where the pyrimidine contains a ketone functionality at position 4. The compound is further characterized by a 4-methoxybenzyl group at position 1 of the pyrazole ring.
The basic structure of pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold consists of a bicyclic system with four nitrogen atoms, making it a nitrogen-rich heterocycle . The parent compound, 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, is also known as allopurinol, which has established medical applications .
Physical and Chemical Properties
The physical and chemical properties of 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be inferred from similar compounds. The molecule possesses:
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Molecular formula: C₁₄H₁₃N₄O₂
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Typical appearance: White to off-white crystalline solid
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Hydrogen bond acceptors: Multiple nitrogen atoms and oxygen atoms that can act as hydrogen bond acceptors
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Hydrogen bond donors: The NH group at position 5 can function as a hydrogen bond donor
Similar compounds in this class have been characterized by spectroscopy techniques including IR, NMR, and mass spectrometry, confirming their structural features .
Synthetic Approaches
Several methods have been reported for the synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, which can be adapted for the preparation of 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Conventional Synthesis
The conventional synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives typically involves a multi-step process:
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Preparation of an ortho-amino ester of pyrazole
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Cyclization with appropriate nitriles under controlled conditions
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Further functionalization to introduce the desired substituents
This approach has been documented to yield the desired compounds, albeit with limitations including extreme reaction conditions, longer reaction times, and often lower yields .
Alternative Synthetic Routes
Another approach involves the reaction of iminoethers with various reagents:
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Reaction of iminoethers with ammonia to yield 3-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones
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Treatment with hydrazine hydrate to produce 5-amino-3-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-ones
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Reaction with primary amines to form 3,5-disubstituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones
The following scheme outlines a general synthetic pathway that could be adapted for the synthesis of 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one:
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Preparation of 5-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carbonitrile
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Hydrolysis to the corresponding carboxamide
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Cyclization with appropriate reagents to form the pyrimidine ring
Biological Activities
Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, including those with 4-methoxybenzyl substitution at position 1, have demonstrated a range of biological activities. The specific activities of 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be inferred from structurally similar compounds.
Antimicrobial Activity
Several pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives have shown significant antimicrobial activities against various bacterial and fungal strains. The antimicrobial properties are attributed to the nitrogen-rich heterocyclic system that can interact with multiple biological targets .
Compounds with structural similarity to 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one have demonstrated activity against:
Anticancer Activity
The pyrazolo[3,4-d]pyrimidine scaffold has been extensively investigated for anticancer properties, particularly as inhibitors of tyrosine kinases. Similar compounds have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is a validated target for cancer therapy .
Studies have demonstrated that 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives exhibit activity against:
Some of these compounds exert their antitumor effects through:
Other Biological Activities
In addition to antimicrobial and anticancer activities, compounds related to 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one have shown potential in other therapeutic areas:
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Anti-inflammatory properties
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Antiviral activities
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Potential agricultural applications as antifungal agents against plant pathogens such as Botrytis cinerea Pers and Sclerotinia sclerotiorum
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies provide valuable insights into how structural modifications affect the biological activities of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. These findings can be extrapolated to understand the potential activities of 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Effect of Substituents at Position 1
The N1 position of the pyrazole ring significantly influences the biological properties:
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Phenyl substitution at N1 generally enhances antimicrobial activity
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Benzyl derivatives often show improved kinase inhibitory properties
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The presence of a methoxy group on the benzyl or phenyl substituent (as in our target compound) typically improves pharmacokinetic properties and may enhance binding to specific targets
Modifications at Position 4
The carbonyl group at position 4 serves as an important hydrogen bond acceptor in target binding. Modifications at this position have been shown to:
Other Structure-Activity Relationships
Additional SAR insights from similar compounds include:
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The presence of a 4-methoxybenzyl group can improve membrane permeability
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Compounds with methyl substitution tend to show better antifungal activity compared to those with larger substituents
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The pyrazolo[3,4-d]pyrimidine core is essential for biological activity, serving as a bioisostere for adenine in various enzyme inhibitors
Pharmacological Applications
Based on the extensive research on pyrazolo[3,4-d]pyrimidine derivatives, several potential pharmacological applications can be identified for 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Pharmaceutical Development
The compound shows promise as a potential lead in pharmaceutical development targeting:
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Various cancers through EGFR inhibition
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Infectious diseases via antimicrobial activity
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Inflammatory conditions through modulation of kinase pathways
Biochemical Research
In biochemical research, the compound may serve as a valuable tool for:
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Studying enzyme inhibition mechanisms
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Investigating receptor interactions
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Exploring complex biological pathways related to cell proliferation and survival
Material Science and Analytical Applications
Beyond pharmaceutical applications, compounds of this class have potential uses in:
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Development of organic semiconductors for electronics
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Chromatographic standards for analytical chemistry
Comparative Analysis with Related Compounds
To better understand the properties and potential of 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, a comparative analysis with related compounds provides valuable context.
Comparison with Similar Derivatives
Table 1 compares key features of 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one with structurally related compounds:
Structure-Based Design Considerations
The design of effective pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, including our target compound, incorporates several key features:
Future Research Directions
Research on 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one and related compounds continues to evolve, with several promising directions:
Synthetic Methodology Improvements
Future research should focus on:
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Development of more efficient synthetic routes with higher yields
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Exploration of green chemistry approaches to reduce environmental impact
Biological Activity Exploration
Additional studies are needed to:
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